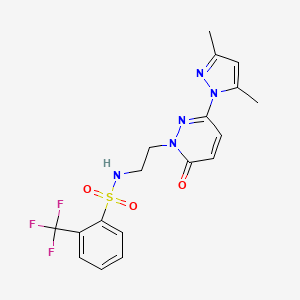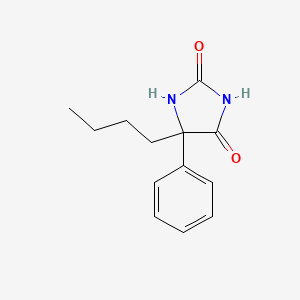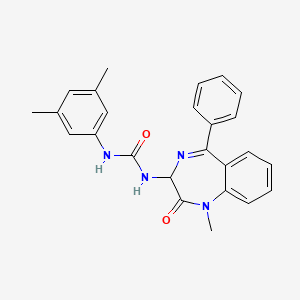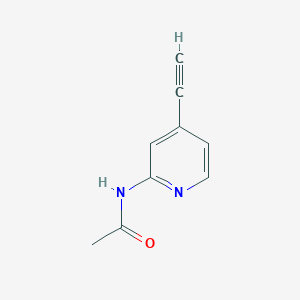![molecular formula C17H20N4O4S B2402152 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile CAS No. 1008661-26-4](/img/structure/B2402152.png)
2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile is a complex organic compound It belongs to the family of pyrroloquinoxalines, which are known for their diverse pharmacological properties
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis involves a multi-step process beginning with the formation of the pyrrolo[1,2-a]quinoxaline core The initial steps typically involve the cyclization of suitable precursors under controlled conditions
Route 2: Alternative methods may involve the use of palladium-catalyzed coupling reactions to form the desired framework, followed by functional group modifications to introduce the acetonitrile moiety.
Industrial Production Methods:
Large-Scale Synthesis: The industrial production of this compound often leverages high-yield synthetic routes, ensuring cost-effectiveness and scalability. Key steps include optimizing reaction conditions to increase yields and purity, and implementing continuous flow chemistry to streamline the process.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions under specific conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reductive processes can yield various reduced forms of the compound, influencing its pharmacological profile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Basic or acidic conditions depending on the substituent being introduced.
Major Products Formed:
Sulfoxide and Sulfone Derivatives: From oxidation.
Reduced Analogues: From reduction.
Functionalized Pyrroloquinoxalines: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for synthesizing complex molecules with potential biological activities.
Biology: Studied for its effects on cellular pathways and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism by which 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile exerts its effects often involves:
Molecular Targets: Enzymes, receptors, and other proteins crucial for cellular processes.
Pathways Involved: Interaction with key signaling pathways, modulation of enzyme activities, and influence on gene expression patterns.
Unique Attributes:
Structural Uniqueness: The presence of both morpholinosulfonyl and acetonitrile groups in the same molecule, offering a distinctive combination of functional groups.
Comparison with Similar Compounds
Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.
Sulfonyl-Containing Compounds: Molecules like sulfonylureas and sulfonamides, known for their diverse biological activities.
This compound stands out for its intricate structure and potential for diverse applications in scientific research and industrial processes. Its unique combination of functional groups makes it a valuable target for further study and development.
Properties
IUPAC Name |
2-(7-morpholin-4-ylsulfonyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c18-5-7-21-16-12-13(26(23,24)19-8-10-25-11-9-19)3-4-14(16)20-6-1-2-15(20)17(21)22/h3-4,12,15H,1-2,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSSEOQFCJAPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)
![7-[(4-chlorophenyl)methyl]-1,3,4,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2402070.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)

![N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2402074.png)
![13-chloro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2402076.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402077.png)


![N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2402086.png)



![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)
